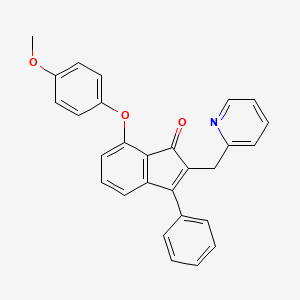
7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one is a useful research compound. Its molecular formula is C28H21NO3 and its molecular weight is 419.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Mononuclear and Binuclear Complexes : The compound has been used in the preparation of monodentate ligands and bidentate ligands, leading to the synthesis of mono- and binuclear molybdenum and tungsten complexes. These complexes show variation in electron counts and demonstrate interesting electrochemical properties (Das et al., 1993).
Pyrolysis Studies : Methoxy-substituted compounds, including the one , have been studied in the context of flash vacuum pyrolysis. These studies provide insights into the reaction mechanisms under fast pyrolysis conditions (Britt et al., 2000).
Stereochemistry and Bonding : Research on the stereochemistry, bonding, and fluxionality of related compounds, like 2-(inden-3-yl)phenols and their derivatives, contributes to a deeper understanding of the structural and bonding characteristics of such complex molecules (Turner et al., 2003).
Luminescent Properties : Investigations into the luminescent properties of phenol-pyridyl boron complexes, which are structurally similar, have been conducted. These studies have potential implications in the development of electroluminescent devices (Zhang et al., 2006).
Biological and Pharmacological Research
Antiproliferative and Antimetastatic Activities : Certain derivatives have shown significant antiproliferative and antimetastatic activities against human prostate cancer cell lines, highlighting their potential in cancer treatment (Charris et al., 2021).
SARS-CoV-2 Inhibition Studies : Azafluorene derivatives of the compound have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 RdRp, demonstrating potential applications in treating COVID-19 (Venkateshan et al., 2020).
Anti-corrosion Applications : Schiff base derivatives have been studied for their adsorption characteristics and anti-corrosion behavior on mild steel, suggesting applications in material science and engineering (Satpati et al., 2020).
Environmental Impact Studies : Research on the synthesis and characterization of various phenol derivatives, including methoxyphenols, provides valuable insights into their environmental impact and potential applications in environmental chemistry and toxicology (Fujisawa et al., 2005).
Propriétés
IUPAC Name |
7-(4-methoxyphenoxy)-3-phenyl-2-(pyridin-2-ylmethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-31-21-13-15-22(16-14-21)32-25-12-7-11-23-26(19-8-3-2-4-9-19)24(28(30)27(23)25)18-20-10-5-6-17-29-20/h2-17H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWGAGXUNFSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=C3C4=CC=CC=C4)CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)
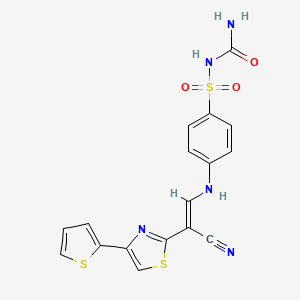
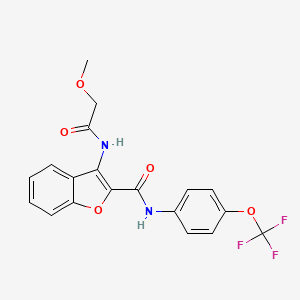
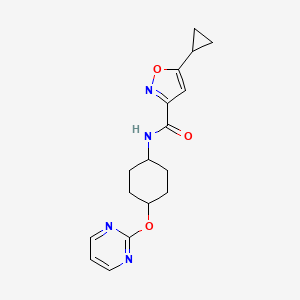

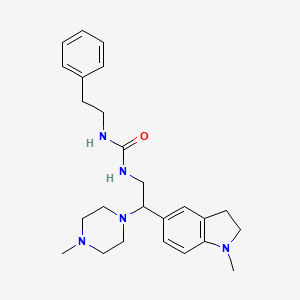
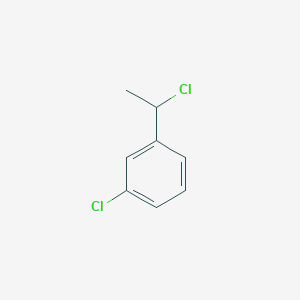

![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)
![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)
